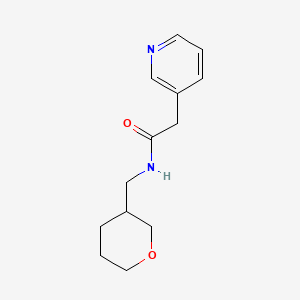![molecular formula C14H20N4O4S B6965183 4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6965183.png)
4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile is a complex organic compound that features a piperazine ring, a pyrrole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be further functionalized by reacting with acylation reagents such as methacrylic anhydride or benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-indole-2-carbonitrile
- 4-[4-(2-methoxyethylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile
Uniqueness
4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-22-7-2-8-23(20,21)18-5-3-17(4-6-18)14(19)12-9-13(10-15)16-11-12/h9,11,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWBJVIOTZGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B6965103.png)
![[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B6965104.png)
![1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6965115.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6965118.png)
![6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B6965125.png)
![(2S)-1-methoxy-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6965133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide](/img/structure/B6965137.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B6965146.png)

![[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6965157.png)
![4-[4-(3-methoxypropoxy)piperidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6965162.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-1-methylpyrrole-3-carboxamide](/img/structure/B6965170.png)
![N-methyl-4-[[methyl-[1-[(4-methylcyclohexyl)amino]-1-oxopropan-2-yl]amino]methyl]benzamide](/img/structure/B6965182.png)
![1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965195.png)
